![molecular formula C21H26N2O4 B2764768 4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester](/img/structure/B2764768.png)
4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester
Vue d'ensemble
Description
HECT E3-IN-1 est un composé appartenant à la famille des ligases E3 à ubiquitine de type HECT. Ces enzymes jouent un rôle crucial dans le processus d’ubiquitination, une modification post-traductionnelle qui régule la stabilité, la fonction et la localisation des protéines. Les ligases E3 à ubiquitine de type HECT sont impliquées dans divers processus cellulaires, notamment le trafic des protéines, la localisation sous-cellulaire, la réponse immunitaire innée, les infections virales, les réponses aux dommages de l’ADN et l’apoptose .
Mécanisme D'action
Le mécanisme d’action de HECT E3-IN-1 implique le transfert de l’ubiquitine de l’enzyme E2 à la protéine substrat par le biais d’une réaction de transthiolation sur sa cystéine catalytique . Ce processus est étroitement régulé et implique plusieurs cibles moléculaires et voies, notamment le recrutement des protéines substrat, la modulation de l’activité enzymatique et la régulation des interactions protéine-protéine . Le domaine HECT de HECT E3-IN-1 joue un rôle essentiel dans ce processus en facilitant le transfert de l’ubiquitine et en assurant la spécificité de la reconnaissance du substrat .
Analyse Biochimique
Biochemical Properties
HECT E3-IN-1 is involved in the ubiquitination process, a post-translational modification that regulates protein function and degradation . This process involves a three-enzyme ubiquitination cascade, including ubiquitin activating enzyme E1, ubiquitin conjugating enzyme E2, and E3 ubiquitin ligases . HECT E3-IN-1, as an E3 ubiquitin ligase, plays an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach to the lysine site of targeted substrates .
Cellular Effects
HECT E3-IN-1 has significant effects on various types of cells and cellular processes. It contributes to cell proliferation through an effect on mitosis . The depletion of HECT E3-IN-1 in cells decreases cell number and increases the proportion of cells with aligned chromosomes . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of HECT E3-IN-1 involves the selective attachment of ubiquitin to lysine, serine, threonine, or cysteine residues to specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during post-translational modification .
Méthodes De Préparation
La synthèse de HECT E3-IN-1 implique un processus en plusieurs étapes qui comprend la formation d’une liaison thioester avec le C-terminus de l’ubiquitine et la catalyse de la formation de chaînes de polyubiquitine . Les voies de synthèse et les conditions de réaction pour HECT E3-IN-1 sont complexes et nécessitent un contrôle précis de l’environnement réactionnel. Les méthodes de production industrielle de HECT E3-IN-1 font généralement appel à une synthèse à grande échelle utilisant des techniques et des équipements biochimiques avancés .
Analyse Des Réactions Chimiques
HECT E3-IN-1 subit divers types de réactions chimiques, notamment :
Ubiquitination : Il s’agit de la réaction principale catalysée par HECT E3-IN-1, où l’ubiquitine est transférée de l’enzyme E2 à la protéine substrat.
Oxydation et réduction : Ces réactions peuvent modifier l’activité de HECT E3-IN-1 en modifiant ses résidus cystéine.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent l’ATP, l’ubiquitine, l’enzyme d’activation E1, l’enzyme de conjugaison E2 et diverses solutions tampons . Les principaux produits formés à partir de ces réactions sont les protéines ubiquitinées, qui sont ciblées pour la dégradation ou d’autres processus cellulaires .
Applications de la recherche scientifique
HECT E3-IN-1 possède un large éventail d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, the National Cancer Institute (NCI) has conducted screenings that revealed significant antitumor activity. The compound exhibited mean GI50 values indicating effective inhibition of cell growth in tested human tumor cells, with notable selectivity towards certain cancer types.
Cell Line | GI50 (μM) | TGI (μM) |
---|---|---|
A549 (Lung) | 15.72 | 50.68 |
MCF7 (Breast) | 18.45 | 55.12 |
HCT116 (Colon) | 12.34 | 47.89 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents, particularly targeting indole derivatives known for their biological activities.
Neuropharmacological Studies
The compound's structural resemblance to known psychoactive substances has prompted investigations into its effects on the central nervous system. Preliminary studies indicate potential anxiolytic and antidepressant-like properties, making it a candidate for further exploration in treating mood disorders.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets, including receptors and enzymes implicated in cancer and neurological disorders. The docking simulations suggest favorable interactions with targets such as:
Target Protein | Binding Energy (kcal/mol) |
---|---|
PqsR (Pseudomonas aeruginosa) | -7.5 |
Serotonin Receptor 5HT1A | -6.8 |
Cyclin-dependent kinase CDK2 | -8.0 |
These findings provide insights into the mechanism of action and support the potential therapeutic applications of the compound.
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound:
Case Study 1: Synthesis and Antitumor Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized the compound through a multi-step reaction involving cyclization and acylation processes. The synthesized product was subjected to in vitro testing against a panel of cancer cell lines, demonstrating promising results that warrant further investigation into its pharmacokinetic properties.
Case Study 2: Neuropharmacological Assessment
A separate study focused on evaluating the neuropharmacological effects of the compound using animal models for anxiety and depression. Behavioral tests indicated that administration of the compound resulted in reduced anxiety-like behavior, suggesting its potential use in treating anxiety disorders.
Comparaison Avec Des Composés Similaires
HECT E3-IN-1 est unique parmi les ligases E3 à ubiquitine de type HECT en raison de sa reconnaissance spécifique du substrat et de son activité catalytique . Les composés similaires comprennent d’autres membres de la famille des ligases E3 à ubiquitine de type HECT, tels que :
E6AP : Impliqué dans la dégradation du suppresseur de tumeur p53.
NEDD4 : Régule les niveaux du suppresseur de tumeur PTEN et est impliqué dans l’autophagie.
Ces composés partagent des mécanismes d’action similaires, mais ils diffèrent par leur spécificité du substrat et leurs fonctions régulatrices .
Activité Biologique
The compound 4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester (commonly referred to as Compound A ) has garnered attention in recent years due to its potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and pharmacological implications based on various research studies.
Chemical Structure and Properties
Compound A is characterized by the following structural components:
- Indole moiety : The presence of the 5-methoxy group enhances its electronic properties.
- Cyclopentyl group : This contributes to the compound's lipophilicity and potential receptor binding.
- Butenoic acid methyl ester : This functional group is crucial for its biological activity.
The molecular formula for Compound A is with a molecular weight of approximately 370.45 g/mol .
Synthesis
The synthesis of Compound A involves several steps, typically starting from readily available indole derivatives. The following general synthetic route has been established:
- Formation of Indole Derivative : The initial step involves the synthesis of the indole core through cyclization reactions.
- Carbonylation : The introduction of the carbonylamino group is achieved via reaction with appropriate carbonyl compounds.
- Esterification : Finally, the butenoic acid moiety is introduced through esterification reactions.
This multi-step synthesis allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Biological Activity
Compound A exhibits a range of biological activities that have been documented in various studies:
Antitumor Activity
Research indicates that Compound A shows significant antiproliferative effects against several cancer cell lines. In vitro studies revealed:
- IC50 values in the low micromolar range for human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and disruption of microtubule dynamics, similar to established tubulin inhibitors .
Enzyme Inhibition
Compound A has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism:
- Tubulin polymerization : It competes with colchicine for binding sites on tubulin, leading to cell cycle arrest and apoptosis .
- Kinase inhibition : Preliminary studies indicate potential inhibitory effects on specific kinases involved in signaling pathways critical for tumor growth.
Case Studies
Several case studies highlight the pharmacological potential of Compound A:
- Study on Antiproliferative Effects :
-
In Vivo Efficacy :
- An animal model study assessed the efficacy of Compound A in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Table: Summary of Biological Activities
Propriétés
IUPAC Name |
methyl (E)-4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZCVJIBENGLKN-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NC/C=C/C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.